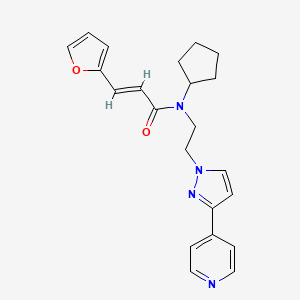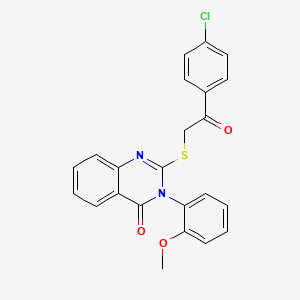
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolin-4(3H)-one derivatives often involves multi-step reactions starting from basic aromatic amines or anilines. For example, one common pathway for synthesizing quinazolinone derivatives includes cyclization reactions, substitution reactions, and sometimes the use of dithiocarbamic acid as a precursor. Specific synthesis methods vary based on the desired substitutions on the quinazolinone ring (Osarumwense Peter Osarodion, 2023).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of the quinazolinone nucleus, which can be modified with various substituents to enhance biological activity. The molecular structure is typically confirmed using spectroscopic methods such as NMR, MS, and sometimes X-ray crystallography. These techniques help elucidate the positions of substituents on the ring and verify the successful synthesis of the target compound. Studies on similar compounds have detailed their structural properties using density functional theory (DFT) calculations to explore geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis (Qing-mei Wu et al., 2022).
Applications De Recherche Scientifique
Antitumor Activity
Research has shown that certain derivatives of quinazolin-4(3H)-ones, including compounds structurally similar to 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one, exhibit significant antitumor activity. Compounds 3b and 3d were identified as broad-spectrum antitumors effective against multiple tumor cell lines, suggesting their potential as templates for developing potent antitumor agents (Gawad, Georgey, Youssef, & El-Sayed, 2010).
Analgesic and Anti-inflammatory Activities
Several studies have synthesized and tested derivatives of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones for analgesic and anti-inflammatory activities. Some compounds, notably AS3 and AS2, displayed significant analgesic and anti-inflammatory properties, with moderate potency compared to standard drugs like diclofenac sodium. These compounds also exhibited mild ulcerogenic potential, which is an important consideration in drug development (Alagarsamy et al., 2011).
Antihistaminic Agents
Research has been conducted on the synthesis of novel 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one derivatives as antihistamine agents. These compounds have shown promising H1-antihistaminic activity in vivo, with some compounds providing significant protection against histamine-induced bronchospasm in animal models. Notably, certain compounds exhibited less sedation compared to standard antihistamines like chlorpheniramine maleate, making them potential leads for further antihistaminic drug development (Alagarsamy et al., 2014).
Antihypertensive Activity
Quinazolin-4(3H)-one derivatives have also been explored for their antihypertensive properties. Some compounds in this category demonstrated potent antihypertensive activity through α1-adrenergic receptor blocking properties, similar to clinically used drugs like prazosin, without affecting heart rate. This indicates their potential as therapeutic agents in managing hypertension (Rahman et al., 2014).
Antimicrobial Activity
Compounds derived from 4(3H)-quinazolinone rings, including those similar to 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one, have been investigated for antimicrobial properties. These derivatives have shown notable antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents (Patel et al., 2010).
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3S/c1-29-21-9-5-4-8-19(21)26-22(28)17-6-2-3-7-18(17)25-23(26)30-14-20(27)15-10-12-16(24)13-11-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALYRQXUBJTAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

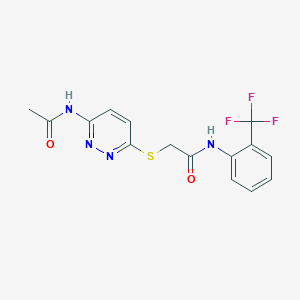
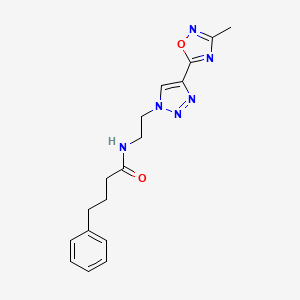
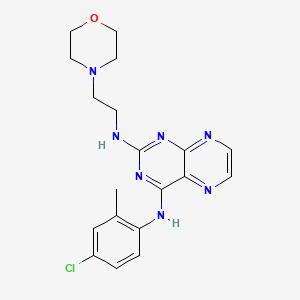
![N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2498482.png)
![6-(3,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498483.png)
![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2498485.png)
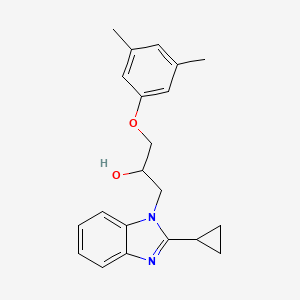


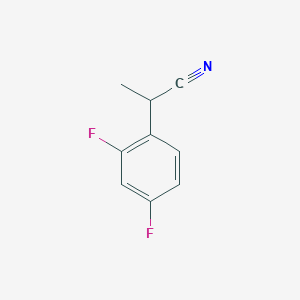

![7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL](/img/structure/B2498494.png)

